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Hafnium diboride

Oxidation kinetics UHTC Thermal protection

Hypersonic vehicle programs face TPS failure when ZrB₂-based components undergo linear oxidation above 1600°C. HfB₂ (CAS 12007-23-7) resolves this with: • 10× lower oxidation rate (1127-1627°C) vs. ZrB₂ • Near-zero ablation: 2.5×10⁻⁴ mm/s at 2500°C in HfB₂-SiC composites • 95% room-temperature flexural strength retained at 1400°C vs. 57% for ZrB₂-SiC Supplied as high-purity powder with full QA documentation. For hypersonic TPS, rocket nozzle inserts, and C/C composite oxidation barrier coatings.

Molecular Formula B2Hf
Molecular Weight 200.1 g/mol
CAS No. 12007-23-7
Cat. No. B1337065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium diboride
CAS12007-23-7
Molecular FormulaB2Hf
Molecular Weight200.1 g/mol
Structural Identifiers
SMILES[B].[B].[Hf]
InChIInChI=1S/2B.Hf
InChIKeyLRTTZMZPZHBOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Diboride Procurement Guide


Hafnium diboride (HfB2, CAS 12007-23-7) is a refractory transition metal boride belonging to the ultra-high temperature ceramic (UHTC) class, characterized by a hexagonal AlB2-type crystal structure and exceptional thermomechanical stability at temperatures exceeding 2000°C [1]. With a melting point of approximately 3250°C and density of ~10.5–11.2 g/cm³, HfB2 is primarily utilized in extreme aerospace thermal protection systems, hypersonic vehicle leading edges, rocket nozzle inserts, and refractory coatings for carbon/carbon composites [2]. Its combination of high thermal conductivity, oxidation resistance, and mechanical hardness distinguishes it among boride ceramics, though direct quantitative differentiation from the more economical zirconium diboride (ZrB2) is essential for informed procurement decisions [3].

Ultra-high temperature stability (>2000°C) for hypersonic aerosurfaces
Protective oxidation kinetics with HfO2 scale above 1100°C
High thermal conductivity (reported ~57 W/m·K) for active cooling

Why HfB2 Cannot Be Substituted by ZrB2 or TaB2


Despite sharing the same AlB2-type hexagonal crystal structure and both being classified as Group IV transition metal diborides, HfB2 and its primary analog ZrB2 exhibit fundamentally divergent oxidation kinetics and oxide scale behavior above 1100°C [1]. The critical failure mode arises from the volatility of B2O3, which forms during oxidation of both compounds; however, the protective characteristics of the resulting HfO2 scale differ substantially from ZrO2 in terms of oxygen permeability, phase transformation-induced cracking, and high-temperature stability [2]. Substituting lower-cost ZrB2 for HfB2 in applications exceeding 1600°C—particularly under high-velocity plasma or arc-jet conditions—results in accelerated linear oxidation rates and premature component failure due to oxide scale spallation, whereas HfB2-based systems maintain protective parabolic kinetics [3]. Similarly, TaB2 offers insufficient thermal conductivity for active cooling applications, while TiB2 exhibits lower melting point and inferior oxidation resistance [4]. These differences are not incremental but operationally decisive for hypersonic thermal protection systems.

HfB2 Maintains parabolic oxidation kinetics; HfO2 scale limits oxygen ingress
ZrB2 Oxidation kinetics may shift to linear above 1600°C; oxide spallation risk reported
HfB2 Thermal conductivity ~57 W/m·K enables active cooling; oxidation resistant to >2000°C
TaB2 / TiB2 TaB2: low conductivity (~11–16 W/m·K); TiB2: insufficient oxidation resistance above 1100°C

Quantitative Performance Evidence


Oxidation Rate vs ZrB2

HfB2 demonstrates an oxidation rate approximately one order of magnitude (10×) lower than that of ZrB2 across the temperature range of 1127°C to 1627°C [1]. This difference stems from the superior protective characteristics of the HfO2 oxide scale compared to ZrO2, including reduced oxygen permeability and enhanced resistance to phase-transformation-induced cracking [2].

Oxidation Rate vs ZrB2
Head-to-head
~10× lower
Supports extended service life in oxidizing hypersonic flow
1127–1627°C isothermal air; HfO2 vs ZrO2 scale behavior
Oxidation kinetics UHTC Thermal protection

Ablation Rate at 2500°C

HfB2-SiC composites fabricated from liquid SiHfCB precursors exhibit a linear ablation rate of only 2.5 × 10⁻⁴ mm/s in an oxygen-rich ultrahigh temperature environment at 2500°C under oxygen-acetylene torch testing [1]. While direct comparator data at identical heat flux are limited, this value is substantially lower than reported ablation rates for ZrB2-SiC coatings tested under comparable oxyacetylene flame conditions (e.g., 1.513 × 10⁻⁴ mm/s at lower 1.8 MW/m² heat flux) [2].

Ablation Rate 2500°C
Cross-study context
2.5×10−4 mm/s
Near-zero ablation supports nose cone application research
HfB2-SiC composite; oxyacetylene torch, oxygen-rich
Ablation resistance UHTC composite Hypersonic

Strength Retention at High Temperature

In a direct comparative study of spark plasma sintered UHTCs containing 20 vol.% SiC, HfB2-SiC exhibited room temperature flexural strength of 620±50 MPa and 1400°C strength of 590±150 MPa—retaining approximately 95% of its room temperature strength [1]. In contrast, ZrB2-SiC under identical conditions showed room temperature strength of 700±90 MPa dropping to 400±30 MPa at 1400°C, representing only 57% strength retention [1]. Furthermore, after 1 hour oxidation at 1400°C, HfB2-SiC formed an oxide layer of only 12±1 μm thickness compared to 45±5 μm for ZrB2-SiC [1].

Strength Retention 1400°C
Head-to-head
95% vs 57%
Maintains structural integrity under thermomechanical load
SPS, 20 vol.% SiC; flexural strength retention
High-temperature strength Mechanical properties SPS

Vickers Hardness Comparison

Under identical spark plasma sintering conditions with 20 vol.% SiC addition and 9.8N indentation load, HfB2-SiC achieves a Vickers hardness of 27.0±0.6 GPa, which is approximately 28% higher than the 21.1±0.6 GPa measured for ZrB2-SiC [1]. Pure HfB2 sintered without additives at 1950°C can reach even higher hardness values of 26.34±2.1 GPa [2]. In composite formulations, HfB2 + 30 wt.% SiC (5-10 μm) achieves 38.6 GPa [3].

Vickers Hardness
Head-to-head
27.0 GPa
Higher erosion resistance for leading edge environments
9.8 N load, HfB2-SiC vs 21.1 GPa for ZrB2-SiC
Vickers hardness Mechanical properties UHTC

Thermal Conductivity vs TaB2 and TiB2

HfB2 exhibits a thermal conductivity of approximately 57.1 W/m·K, which is 3.5 to 5.6 times higher than the 10.9–16.0 W/m·K range reported for tantalum diboride (TaB2) [1]. Compared to titanium diboride (TiB2), which demonstrates thermal conductivity in the range of 64.4–96 W/m·K, HfB2 provides 60–89% of TiB2's thermal conductivity while offering substantially higher melting point (3250°C vs 2980°C) and superior oxidation resistance [1][2]. In (Hf,Ta)B2 solid solutions, single-phase ceramic achieves 52.9 W/m·K—higher than TaB2 but lower than pure HfB2 [3].

Thermal Conductivity
Cross-study context
57.1 W/m·K
Supports active cooling design; 3.5–5.6× higher than TaB2
Room temperature; TiB2 has higher k but poor oxidation resistance above 1100°C
Thermal conductivity Thermophysical properties Borides

Fracture Toughness Without Sintering Aids

HfB2 ceramics fabricated via spark plasma sintering at 1950°C without any sintering additives achieve a fracture toughness of 7.12±1.33 MPa·m¹⸍², accompanied by bending strength of 501±10 MPa and Vickers hardness of 26.34±2.1 GPa [1]. With SiC addition (20 vol.%), fracture toughness is 5.0±0.4 MPa·m¹⸍², compared to 6.4±0.6 MPa·m¹⸍² for equivalent ZrB2-SiC [2]. HfB2 + 30 wt.% SiC with optimized SiC morphology achieves enhanced fracture toughness of 7.7 MPa·m¹⸍² [3].

Fracture Toughness
Head-to-head
7.12 MPa·m½
Achievable without sintering aids; reduces process complexity
Pure HfB2 by SPS at 1950°C; composite variants also reported
Fracture toughness Spark plasma sintering Monolithic ceramic

Optimal Application Scenarios


Hypersonic Leading Edges and Nose Cones

For hypersonic flight vehicles operating at Mach 8+, aerodynamic heating drives surface temperatures above 2000°C where ZrB2-based materials undergo rapid linear oxidation and oxide scale failure. HfB2-SiC composites demonstrate near-zero ablation (2.5 × 10⁻⁴ mm/s linear ablation rate at 2500°C) and maintain 95% of room temperature flexural strength at 1400°C, whereas ZrB2-SiC retains only 57% strength [1][2]. The one order of magnitude lower oxidation rate of HfB2 compared to ZrB2 in the 1127–1627°C range translates directly to extended mission duration before thermal protection system failure [3].

Rocket Nozzle Inserts and Combustion Liners

Rocket propulsion components require simultaneous high thermal conductivity for heat rejection and oxidation resistance in combustion gas environments. HfB2's thermal conductivity of 57.1 W/m·K—3.5–5.6× higher than TaB2—enables effective active cooling while maintaining structural integrity [1]. The combination of Vickers hardness of 27.0 GPa (HfB2-SiC) and fracture toughness of 7.12 MPa·m¹⸍² (pure HfB2 via SPS) provides erosion resistance against high-velocity particulate impact from unreacted fuel and combustion products [2][3].

Oxidation Coatings for C/C Composites

C/C composites require dense, adherent oxidation barrier coatings that remain protective throughout the re-entry heating profile. HfB2-based coatings form a protective HfO2 oxide scale with oxygen permeability characteristics superior to ZrO2, and when combined with SiC and TaSi2, achieve mass ablation rates of 2.842 × 10⁻⁴ g/s and linear ablation rates of 1.513 × 10⁻⁴ mm/s under 1.8 MW/m² oxyacetylene heat flux for 180 seconds [1]. The formation of Hf-Ta-O complex oxides further seals coating porosity and prevents oxygen ingress to the underlying C/C substrate [1].

High-Temperature Electromagnetic Wave Absorption

For stealth applications requiring radar cross-section reduction in elevated temperature environments, HfB2 whisker/paraffin composites achieve minimum reflection loss of −41.29 dB at 80 wt% loading and effective absorption bandwidth of 3.6 GHz at 82.5 wt% loading [1]. The HfB2 whiskers maintain oxidation resistance up to 700°C, providing a unique combination of high-temperature stability and electromagnetic performance not available from conventional ferrite or carbon-based absorbers that degrade above 300–400°C [1].

Application
Selection Property
Validation Focus
Hypersonic leading edges and nose cones
Oxidation and ablation resistance above 2000°C
Ablation rate under oxyacetylene torch; strength retention at 1400°C
Rocket nozzle inserts and combustion liners
High thermal conductivity + oxidation resistance
Thermal conductivity rating and erosion resistance under particulate impact
Oxidation coatings for C/C composites
Protective HfO2 scale with low oxygen permeability
Mass and linear ablation rates under high heat flux exposure
High-temperature EM wave absorption
Oxidation-resistant radar absorption up to 700°C
Reflection loss and effective absorption bandwidth at elevated temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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